Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate

Description

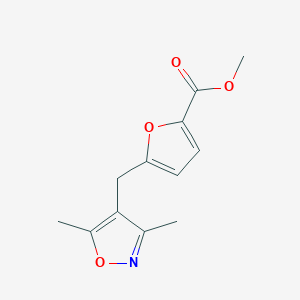

Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core substituted at the 5-position with a (3,5-dimethylisoxazol-4-yl)methyl group. The furan ring is esterified at position 2 with a methyl group, while the isoxazole moiety at position 5 contains methyl substituents at its 3- and 5-positions.

Properties

IUPAC Name |

methyl 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7-10(8(2)17-13-7)6-9-4-5-11(16-9)12(14)15-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHYGPFJHUREFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate typically involves the reaction of 2-furancarboxylic acid with 3,5-dimethylisoxazole. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and inflammatory diseases .

Industry: In the industrial sector, Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions . The compound may also modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Structural Differences :

- Core : Both compounds share a furan-2-carboxylate backbone. However, the substituent at the 5-position differs: the target compound has a (3,5-dimethylisoxazol-4-yl)methyl group, whereas this analog features a 2-fluoro-4-nitrophenyl group.

- Electronic Effects: The nitro (-NO₂) and fluorine (-F) groups in the analog are strong electron-withdrawing substituents, making its aromatic system more electron-deficient compared to the target compound’s electron-rich isoxazole-methyl group.

Functional Implications :

- Biological Activity : The fluoronitrophenyl analog exhibits antitubercular activity, likely due to its ability to disrupt iron homeostasis in Mycobacterium tuberculosis . The target compound’s isoxazole moiety may enable different interactions (e.g., hydrogen bonding via nitrogen or oxygen atoms), but its biological activity remains uncharacterized.

- Crystallography : The analog forms high-quality crystals suitable for single-crystal X-ray diffraction (SC-XRD), providing detailed structural insights. Similar studies on the target compound could elucidate conformational preferences .

Methyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylate

Structural Differences :

- Core : This compound is based on an isoxazole ring, whereas the target compound incorporates a furan ring.

- Substituents : The isoxazole in this analog has a 4-fluorophenyl group at position 3 and a methyl group at position 5, contrasting with the target’s 3,5-dimethyl substitution and furan-linked methylene bridge.

Functional Implications :

- The target compound’s furan-isoxazole hybrid structure may balance hydrophilicity and lipophilicity differently.

- Synthesis : The analog is commercially available, suggesting established synthetic routes. The target compound’s synthesis would require coupling the isoxazole-methyl group to the furan core, which may involve multi-step reactions .

Comparative Data Table

*Calculated molecular weight based on formula C₁₃H₉FNO₅.

Research Findings and Limitations

- Structural Insights : The fluoronitrophenyl analog’s planar conformation (except for one fluorophenyl group) highlights the importance of substituent orientation in molecular packing and solubility . Similar analyses for the target compound are needed.

- Biological Relevance : The antitubercular activity of fluoronitrophenyl derivatives underscores the role of electron-withdrawing groups in targeting bacterial iron pathways. The target compound’s isoxazole-methyl group may offer alternative binding modes.

- Limitations : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent. Comparisons rely on structural analogs, emphasizing the need for experimental validation.

Biological Activity

Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, synthesizing data from various studies.

- CAS Number : 842974-74-7

- Molecular Formula : C11H11N O4

- Molecular Weight : 221.209 g/mol

- Purity : 95% .

The biological activity of methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is primarily attributed to its interaction with various biological targets. The isoxazole ring is known for its ability to modulate enzyme activities and influence signaling pathways, which can lead to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have shown that compounds containing isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been tested against various bacterial strains, demonstrating notable inhibition zones and minimum inhibitory concentrations (MIC) .

Anticancer Properties

Research has indicated that methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate may possess anticancer activity. In vitro studies have evaluated its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited moderate antiproliferative effects with IC50 values suggesting potential as a chemotherapeutic agent .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was compared against standard antioxidants like ascorbic acid, showing promising results .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isoxazole derivatives, including methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate. The results indicated strong inhibition against Gram-positive and Gram-negative bacteria, with the compound showing a MIC of 32 µg/mL against Staphylococcus aureus .

- Anticancer Screening : In a screening of new chemical entities for anticancer activity, methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate was tested against the MCF-7 cell line. The results showed an IC50 of 24 µM after 48 hours of treatment, indicating moderate cytotoxicity .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of furan-2-carboxylate derivatives using intermediates like 3,5-dimethylisoxazol-4-ylmethyl halides. A typical procedure involves coupling 5-(chloromethyl)furan-2-carboxylate with 3,5-dimethylisoxazole-4-methanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Purification via column chromatography (20% EtOAc/hexane) is critical to achieve >95% purity . For analogs, esterification or Mitsunobu reactions may optimize yields when steric hindrance occurs .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the isoxazole (δ 2.3 ppm for CH₃ groups) and furan (δ 6.5–7.5 ppm for aromatic protons) .

- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate substituents.

- X-ray crystallography : Use SHELX software for solving crystal structures, particularly for resolving steric effects in derivatives .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 0–6°C (short-term) and –20°C (long-term). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Derivatives with electron-withdrawing groups (e.g., nitro) may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of derivatives targeting biological activity?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to model electronic properties (HOMO-LUMO gaps) and predict reactivity.

- Compare calculated vs. experimental NMR shifts to validate conformers.

- Use molecular docking (AutoDock Vina) to study interactions with enzymes like MbtI in Mycobacterium tuberculosis .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Solubility optimization : Use prodrug strategies (e.g., methyl ester hydrolysis to carboxylic acid) to enhance bioavailability .

- Metabolic profiling : Identify metabolites via LC-MS to assess inactivation pathways.

- Dose-response recalibration : Adjust in vitro IC₅₀ values using pharmacokinetic models (e.g., physiologically based pharmacokinetics) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

- Methodological Answer :

- Isoxazole substitution : Replace 3,5-dimethyl groups with halogens (e.g., Cl, F) to modulate lipophilicity and target binding .

- Furan ring functionalization : Introduce electron-deficient groups (e.g., nitro) to improve interactions with hydrophobic enzyme pockets .

- Linker optimization : Replace the methylene bridge with sulfonamide or amide groups to alter conformational flexibility .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.